molecular formula C16H13N5O5 B13514375 1-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]triazole-4-carboxylic acid

1-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]triazole-4-carboxylic acid

Cat. No.: B13514375
M. Wt: 355.30 g/mol
InChI Key: SKXABAPPSUSWEK-UHFFFAOYSA-N
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Description

1-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]triazole-4-carboxylic acid: is a mouthful, but let’s break it down. Its IUPAC name is 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindoline-4-carboxylic acid . The compound’s chemical formula is C₁₄H₁₂N₂O₅ , and its molecular weight is approximately 288.26 g/mol

Preparation Methods

Synthetic Routes: The synthetic routes to prepare this compound involve multistep processes. While I don’t have specific details for this exact compound, similar isoindole derivatives are often synthesized through cyclization reactions, followed by functional group modifications. These reactions may include amide formation, esterification, or amidation.

Industrial Production: Industrial-scale production methods typically optimize yield and efficiency. Researchers might employ microwave-assisted or flow chemistry techniques to enhance productivity. detailed industrial protocols for this specific compound would require further investigation.

Chemical Reactions Analysis

Reactivity:

    Oxidation and Reduction: Isoindole derivatives can undergo oxidation (e.g., using strong oxidants like KMnO₄) or reduction (e.g., with hydrazine) to yield various products.

    Substitution Reactions: Nucleophilic substitution at the carboxylic acid group or other reactive sites can lead to diverse derivatives.

    Cyclization: The triazole ring in this compound can participate in cyclization reactions.

Common Reagents and Conditions:

    Oxidation: KMnO₄, H₂O₂, or other oxidants.

    Reduction: Hydrazine, NaBH₄, or LiAlH₄.

    Substitution: Ammonium salts, alkyl halides, or acyl chlorides.

    Cyclization: Acidic or basic conditions.

Major Products: The specific products formed depend on the reaction conditions and substituents. For example, cyclization might yield fused heterocycles or open-chain derivatives.

Scientific Research Applications

Researchers explore this compound’s potential in:

    Medicinal Chemistry: Investigating its pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial effects.

    Materials Science: Developing functional materials based on its structure.

    Organic Synthesis: Using it as a building block for more complex molecules.

Mechanism of Action

The exact mechanism remains elusive, but it likely involves interactions with cellular targets. Further studies are needed to elucidate its mode of action.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, we can compare it to related isoindole derivatives. Its uniqueness lies in the combination of the triazole ring and the isoindole core.

Properties

Molecular Formula

C16H13N5O5

Molecular Weight

355.30 g/mol

IUPAC Name

1-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]triazole-4-carboxylic acid

InChI

InChI=1S/C16H13N5O5/c22-13-5-4-12(14(23)17-13)20-6-9-8(15(20)24)2-1-3-11(9)21-7-10(16(25)26)18-19-21/h1-3,7,12H,4-6H2,(H,25,26)(H,17,22,23)

InChI Key

SKXABAPPSUSWEK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N4C=C(N=N4)C(=O)O

Origin of Product

United States

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